![molecular formula C9H13N3O4S B5199336 N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)
N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first introduced in the market in 1985 and has since been used for various medical conditions. The purpose of
Mécanisme D'action
Nimesulide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, Nimesulide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
Nimesulide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage. In addition, Nimesulide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Nimesulide has several advantages as a drug for laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, Nimesulide also has some limitations. It has been shown to have potential hepatotoxicity, and its use in certain populations, such as pregnant women and children, is not recommended. In addition, Nimesulide has been shown to interact with other drugs, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Nimesulide. One area of research is the potential use of Nimesulide in the treatment of cancer. Nimesulide has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Another area of research is the potential use of Nimesulide in the treatment of Alzheimer's disease. Nimesulide has been shown to have neuroprotective properties, and further research is needed to determine its potential use in treating this debilitating disease. Finally, further research is needed to determine the long-term safety of Nimesulide and its potential interactions with other drugs.
Conclusion
In conclusion, N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has a well-established mechanism of action and has been used in the treatment of various medical conditions. While it has several advantages as a drug for laboratory experiments, it also has some limitations. Further research is needed to determine its potential use in the treatment of cancer and Alzheimer's disease, as well as its long-term safety and potential interactions with other drugs.
Méthodes De Synthèse
The synthesis method of Nimesulide involves the reaction of 4-nitroaniline with 2-chloroethylmethanesulfonate in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield Nimesulide. The synthesis of Nimesulide is a multistep process that requires careful handling of the chemicals and precise control of the reaction conditions.
Applications De Recherche Scientifique
Nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various medical conditions such as osteoarthritis, rheumatoid arthritis, dental pain, and menstrual pain. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. Nimesulide has been shown to be effective in reducing pain and inflammation and improving the quality of life of patients.
Propriétés
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-17(15,16)11-7-6-10-8-2-4-9(5-3-8)12(13)14/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDSHWIAXTZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

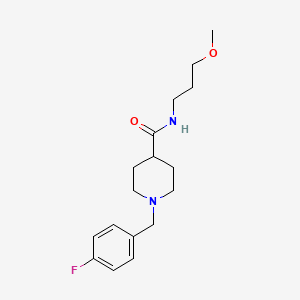
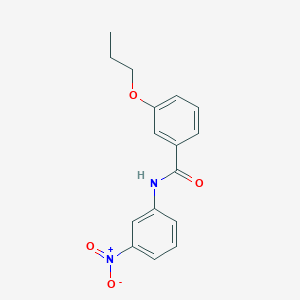

![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
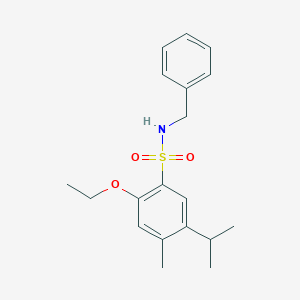
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)
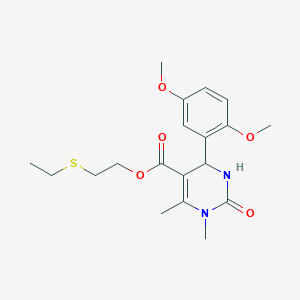
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)
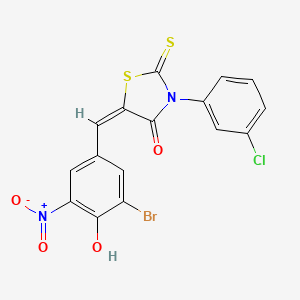
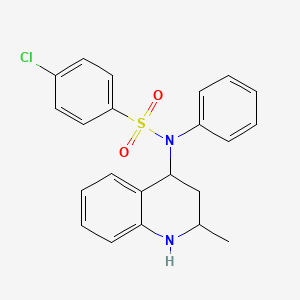
![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)